molecular formula C46H56N6O6 B10839812 1,4-bis-(Dmt-Tic-amino)butane

1,4-bis-(Dmt-Tic-amino)butane

Cat. No.: B10839812
M. Wt: 789.0 g/mol
InChI Key: JSRJJBASKHLXAZ-YZNAZWRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis-(Dmt-Tic-amino)butane is a small molecular compound known for its potent pharmacophoric properties. It acts as an antagonist at delta- and mu-opioid receptors, making it a significant compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis-(Dmt-Tic-amino)butane involves multiple steps. One common method includes the use of benzyl trimethyl ammonium hydroxide as a catalyst, reacting with 1,4-butanediamine . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-bis-(Dmt-Tic-amino)butane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Mechanism of Action

The mechanism of action of 1,4-bis-(Dmt-Tic-amino)butane involves binding to delta- and mu-opioid receptors, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling modulates the activity of downstream effectors, such as adenylate cyclase, leading to the inhibition of adenylate cyclase activity and reduced neurotransmitter release by decreasing calcium ion currents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis-(Dmt-Tic-amino)butane is unique due to its potent antagonistic properties at both delta- and mu-opioid receptors, making it a valuable compound in pain management research. Its ability to modulate neurotransmitter release and signaling pathways further distinguishes it from other similar compounds.

Properties

Molecular Formula

C46H56N6O6

Molecular Weight

789.0 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[4-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]butyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C46H56N6O6/c1-27-17-35(53)18-28(2)37(27)23-39(47)45(57)51-25-33-13-7-5-11-31(33)21-41(51)43(55)49-15-9-10-16-50-44(56)42-22-32-12-6-8-14-34(32)26-52(42)46(58)40(48)24-38-29(3)19-36(54)20-30(38)4/h5-8,11-14,17-20,39-42,53-54H,9-10,15-16,21-26,47-48H2,1-4H3,(H,49,55)(H,50,56)/t39-,40-,41?,42?/m0/s1

InChI Key

JSRJJBASKHLXAZ-YZNAZWRISA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.